BenchChemオンラインストアへようこそ!

5-bromo-1-N-(oxan-4-yl)benzene-1,2-diamine

Medicinal Chemistry Building Block Procurement Fragment-Based Drug Design

5-Bromo-1-N-(oxan-4-yl)benzene-1,2-diamine (CAS 1162697-10-0; molecular formula C₁₁H₁₅BrN₂O; molecular weight 271.15 g/mol) is a benzene-1,2-diamine derivative bearing a 5-bromo substituent and an N¹-(tetrahydro-2H-pyran-4-yl) group. It serves as a heterobifunctional chemical building block in pharmaceutical intermediate synthesis, with the ortho-diamine moiety providing versatile reactivity for condensation-based heterocycle formation (e.g., benzimidazoles, quinoxalines) and the aryl bromide offering a standard cross-coupling handle for Pd-catalyzed diversification.

Molecular Formula C11H15BrN2O
Molecular Weight 271.15 g/mol
CAS No. 1162697-10-0
Cat. No. B1400033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1-N-(oxan-4-yl)benzene-1,2-diamine
CAS1162697-10-0
Molecular FormulaC11H15BrN2O
Molecular Weight271.15 g/mol
Structural Identifiers
SMILESC1COCCC1NC2=C(C=CC(=C2)Br)N
InChIInChI=1S/C11H15BrN2O/c12-8-1-2-10(13)11(7-8)14-9-3-5-15-6-4-9/h1-2,7,9,14H,3-6,13H2
InChIKeyIMTAQHHPHIJGTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-N-(oxan-4-yl)benzene-1,2-diamine (CAS 1162697-10-0): Structural & Procurement Baseline for a Heterobifunctional ortho-Diamine Building Block


5-Bromo-1-N-(oxan-4-yl)benzene-1,2-diamine (CAS 1162697-10-0; molecular formula C₁₁H₁₅BrN₂O; molecular weight 271.15 g/mol) is a benzene-1,2-diamine derivative bearing a 5-bromo substituent and an N¹-(tetrahydro-2H-pyran-4-yl) group . It serves as a heterobifunctional chemical building block in pharmaceutical intermediate synthesis, with the ortho-diamine moiety providing versatile reactivity for condensation-based heterocycle formation (e.g., benzimidazoles, quinoxalines) and the aryl bromide offering a standard cross-coupling handle for Pd-catalyzed diversification . Commercially available purity grades typically range from 95% to ≥98% (HPLC) .

Why Generic Substitution of 5-Bromo-1-N-(oxan-4-yl)benzene-1,2-diamine with Unsubstituted or Differently Substituted Analogs Is Not Valid


This compound integrates three structural features—the ortho-diamine scaffold, the electron-withdrawing 5-bromo substituent, and the tetrahydropyran (THP) N-substituent—in a single, well-defined building block. Attempting to substitute the non-halogenated analog (N-(tetrahydropyran-4-yl)benzene-1,2-diamine, MW 192.26 g/mol) eliminates the critical C–Br cross-coupling handle required for downstream Pd-mediated C–C bond formation, fundamentally altering the accessible chemical space [1]. Conversely, simpler bromo-benzene-1,2-diamines lacking the THP ring (e.g., 5-bromo-3-methylbenzene-1,2-diamine, MW 201.06 g/mol) forgo the solubility-modulating and steric effects of the oxane moiety, which are associated with enhanced organic solubility and tunable pharmacokinetic properties [2]. The methylene-extended analog (CAS not specified; MW 285.18 g/mol) introduces additional conformational flexibility that can compromise shape complementarity in structure-based design .

Quantitative Differentiation Evidence for 5-Bromo-1-N-(oxan-4-yl)benzene-1,2-diamine Versus Closest Structural Analogs


Molecular Weight and Heavy Atom Count Differentiation Versus the Non-Halogenated THP-Diamine Analog

The presence of the 5-bromo substituent increases the molecular weight by 78.89 g/mol relative to the non-halogenated parent N-(tetrahydropyran-4-yl)benzene-1,2-diamine (MW 192.26 g/mol, CAS 1154930-46-7), shifting the target compound into a higher fragment size regime with implications for library design and lead-like property space . This difference corresponds to a 41% increase in molecular mass and adds one heavy atom (Br) capable of participating in halogen bonding interactions with biological targets, a feature entirely absent in the des-bromo analog [1].

Medicinal Chemistry Building Block Procurement Fragment-Based Drug Design

Predicted Boiling Point and Density as Surrogate Measures of Intermolecular Interaction Strength

The predicted boiling point of 5-bromo-1-N-(oxan-4-yl)benzene-1,2-diamine is 396.6 ± 42.0 °C (atmospheric pressure), with a predicted density of 1.498 ± 0.06 g/cm³ . While no direct experimental boiling point comparator data are publicly available for close analogs, the elevated boiling point relative to simpler bromobenzenes (e.g., 4-bromoaniline: bp ~230 °C) is consistent with the presence of two hydrogen-bond-donating amine groups and the polar THP oxygen, which collectively engage in stronger intermolecular H-bond networks. This physicochemical profile informs distillation feasibility, storage conditions, and shipping classification during procurement .

Physicochemical Characterization Purification Method Selection Supply Chain Quality

Commercial Purity Specification: 97–98% (HPLC) as a Procurement-Grade Differentiator

Multiple independent suppliers list this compound at purity grades of 97% to ≥98% (HPLC), with some conforming to ISO certification standards . In contrast, many simpler bromo-benzene-1,2-diamine analogs are routinely supplied at the 95% grade [1]. The availability of higher-purity material (≥97%) reduces the burden of pre-synthetic purification for sensitive downstream transformations—particularly Pd-catalyzed cross-coupling reactions where halide impurities can poison catalysts—thereby lowering total process cost and improving reproducibility in multi-step synthetic sequences .

Chemical Sourcing Quality Assurance Pharmaceutical Intermediate Procurement

Patent-Cited Utility as a Synthetic Intermediate in PI3K/mTOR and IL-17 Modulator Programs

Patent literature associates CAS 1162697-10-0 with several therapeutic programs, including combination therapies targeting PI3-kinase α and/or mTOR, and benzimidazolone derivatives as IL-17 modulators . These citations establish the compound's role as a defined intermediate in drug discovery pipelines targeting high-value indications. In contrast, the non-brominated analog (CAS 1154930-46-7) is described in more generic terms as a 'valuable building block' without equivalent patent-traceable insertion into specific therapeutic programs [1]. The patent traceability of 1162697-10-0 provides procurement teams with documented precedent for its use in GMP-adjacent synthetic routes.

Kinase Inhibitor Intermediate Immunology Oncology Patent Intelligence

Hydrogen Bond Donor/Acceptor Profile and Drug-Likeness Differentiation

The compound possesses three hydrogen bond acceptors (two amine N atoms and one THP oxygen) and two hydrogen bond donors (both primary/secondary amine N–H), yielding an HBD count of 2 and HBA count of 3, with a rotatable bond count of 3 and a molecular weight of 271.15 g/mol . All parameters fall within Lipinski's Rule of Five thresholds (HBD ≤ 5, HBA ≤ 10, MW < 500, rotatable bonds ≤ 10), indicating drug-like physicochemical space . In comparison, the non-brominated analog (MW 192.26) possesses the same HBD/HBA profile but falls below the typical fragment MW cutoff (~250 Da) for some fragment-based screening libraries, whereas the target compound sits at the boundary of fragment and lead-like space, offering a different screening tier entry point [1].

Drug-Likeness Lead-Likeness Physicochemical Profiling Fragment-Based Screening

Evidence-Based Application Scenarios for 5-Bromo-1-N-(oxan-4-yl)benzene-1,2-diamine in Scientific Procurement


Synthesis of 5-Bromo-Substituted Benzimidazole Libraries via ortho-Diamine Condensation

The ortho-diamine moiety enables direct condensation with carboxylic acids, aldehydes, or orthoesters to form benzimidazole cores, with the 5-bromo substituent retained for subsequent Pd-catalyzed Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling. This two-step diversification sequence—heterocycle formation followed by cross-coupling—is a standard workflow in medicinal chemistry for generating focused benzimidazole libraries targeting kinases, GPCRs, or epigenetic reader domains . The tetrahydropyran N-substituent enhances organic solubility during the condensation step and can be retained in the final compound for pharmacokinetic modulation.

Key Intermediate for PI3Kα/mTOR Dual Inhibitor Programs

Patent filings (e.g., Combination of mTOR Inhibitors and PI3-Kinase Inhibitors, and Uses Thereof) cite CAS 1162697-10-0 as a relevant intermediate, positioning the compound within oncology discovery programs targeting the PI3K/AKT/mTOR signaling axis . The bromine atom provides a synthetic handle for introducing diverse aromatic or heteroaromatic groups via cross-coupling at a late stage of the synthetic route, supporting SAR exploration around the solvent-exposed region of the ATP-binding pocket.

Building Block for IL-17 Modulator and Autoimmune Disease Candidate Synthesis

Benzimidazolone derivatives disclosed as IL-17 modulators are accessible from ortho-diamine precursors of this structural class . The 5-bromo substituent can be exploited for radiolabeling (e.g., via halogen exchange or C–C coupling) to generate tool compounds for target engagement studies, while the oxane-substituted amine provides a vector for modulating physicochemical properties without introducing additional metabolically labile sites.

Component of Focused Fragment and Lead-Like Screening Collections

With MW ~271 Da, 2 H-bond donors, 3 H-bond acceptors, and full Rule-of-Five compliance, this compound occupies the lead-like chemical space suitable for direct screening or as a core scaffold for fragment growing . Its higher MW and Br heavy atom distinguish it from smaller fragment analogs (~192 Da non-brominated variant), offering procurement teams a differentiated building block for library enrichment strategies targeting protein-protein interaction interfaces or bromodomain acetyl-lysine binding pockets where halogen bonding may contribute to affinity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-1-N-(oxan-4-yl)benzene-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.